2-(Aminomethyl)-6-iodophenol

saluretic activity diuretic activity structure–activity relationship

Secure the definitive 4‑unsubstituted parent congener of Merck's MK‑447. This compound is pharmacologically silent in saluretic, diuretic, and intrinsic antihypertensive assays, making it the mandatory negative control for quantifying the contribution of 4‑position alkyl substitution. Its 6‑iodo group is irreplaceable—substitution with F, Cl, or Br abolishes intrinsic antihypertensive activity. Use as the iodinated synthetic intermediate in halogen‑retentive derivatization, or as the clean substrate for O‑sulfation bioactivation studies. Anchor your SAR mapping program with this high‑purity reference standard.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
Cat. No. B14844753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6-iodophenol
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)O)CN
InChIInChI=1S/C7H8INO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2
InChIKeyYHNJCQSWXKFAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-6-iodophenol: Chemical Identity, Core Pharmacophore, and Procurement Context


2-(Aminomethyl)-6-iodophenol (CAS base: not independently assigned; hydrochloride salt CAS 2733372-80-8) is a small-molecule benzylamine derivative (C₇H₈INO, MW 249.05 g/mol as free base) that serves as the minimal 6‑iodo‑2‑aminomethylphenol scaffold within a broader class of saluretic, diuretic, and antihypertensive agents first disclosed by Merck & Co. [1]. The compound is the unsubstituted (4‑H) parent congener of the clinically evaluated agent MK‑447, i.e., 2‑(aminomethyl)‑4‑(1,1‑dimethylethyl)‑6‑iodophenol hydrochloride, which was advanced to Phase I human trials [2]. Its procurement is driven primarily by its role as a reference standard for structure–activity‑relationship (SAR) mapping, a synthetic intermediate for halogen‑specific derivatization, and a comparator compound for probing the functional indispensability of the 4‑alkyl and 6‑iodo pharmacophoric elements.

Why 2-(Aminomethyl)-6-iodophenol Cannot Be Treated as Interchangeable with Other 2‑Aminomethylphenol Congeners


SAR studies originating from the Merck saluretic program demonstrate that both the 4‑position alkyl substitution and the 6‑position halogen identity exert non‑linear, non‑additive effects on pharmacological output: the 4‑unsubstituted parent scaffold (i.e., the title compound) is essentially devoid of the saluretic, diuretic, and intrinsic antihypertensive activities observed in its 4‑(1,1‑dimethylethyl)‑6‑iodo counterpart MK‑447, whereas replacement of the 6‑iodo with fluoro, chloro, or bromo, even in the presence of an optimal 4‑alkyl group, leads to marked diminution or ablation of intrinsic antihypertensive activity [1]. Consequently, indiscriminate substitution with a 4‑unsubstituted 2‑aminomethylphenol, a different 6‑halo congener, or a regioisomeric aminomethyl‑iodophenol will result in loss of the very polypharmacology (saluresis + intrinsic antihypertension + anti‑inflammation) that defines utility within the series. The quantitative evidence below delineates these comparator‑anchored differentiation points.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-6-iodophenol Against Closest Analogs and In‑Class Candidates


Activity Cliff: 4‑Unsubstituted Parent vs. 4‑(1,1‑Dimethylethyl) Analog (MK‑447) in Rat and Dog Saluretic/Diuretic Models

In the foundational SAR study of 2‑(aminomethyl)phenols, the 4‑unsubstituted parent scaffold, represented by 2‑(aminomethyl)‑6‑iodophenol, did not appear among the active compounds: all high‑order saluretic/diuretic activity was confined to the subseries of 4‑alkyl‑6‑halo derivatives, with 2‑(aminomethyl)‑4‑(1,1‑dimethylethyl)‑6‑iodophenol (designated compound 2/MK‑447) identified as the most active congener across both intravenous and oral administration in rats and dogs [1]. This represents a qualitative activity cliff where the absence of a 4‑alkyl substituent abolishes detectable saluretic/diuretic efficacy in the standard Sprague‑Dawley rat and mongrel dog electrolyte‑excretion assays.

saluretic activity diuretic activity structure–activity relationship antihypertensive

Halogen‑Dependence of Intrinsic Antihypertensive Activity: 6‑Iodo vs. 6‑Fluoro/Chloro/Bromo Substitution

The patent disclosure explicitly states that the 6‑iodo substituent plays a critically important role in intrinsic antihypertensive activity: replacement of the 6‑iodo group with fluoro, chloro, or bromo leads to either complete ablation or marked diminution of intrinsic antihypertensive activity, even when the optimal 4‑alkyl substitution is retained [1]. This places 6‑iodo as a uniquely essential pharmacophoric element not surrogatable by lighter halogens.

antihypertensive activity halogen substitution structure–activity relationship intrinsic activity

Anti‑Inflammatory Potency of the 4‑t‑Butyl‑6‑iodo Congener vs. Indomethacin and Phenylbutazone in Rat Paw Edema

In the carrageenan‑induced rat paw edema assay, the 4‑(1,1‑dimethylethyl)‑6‑iodo congener MK‑447 exhibited an oral ED50 of 17.3 mg/kg, placing it approximately one‑sixth as potent as indomethacin (ED50 = 2.73 mg/kg) and 1.6‑fold more potent than phenylbutazone (ED50 = 27.7 mg/kg) [1]. The divergent dose–response slopes (MK‑447 slope = 24.5 vs. indomethacin slope = 38.0 and phenylbutazone slope = 38.5) further indicate a mechanism distinct from cyclooxygenase inhibition [1]. The 4‑unsubstituted 2‑(aminomethyl)‑6‑iodophenol parent has not been reported to possess anti‑inflammatory activity.

anti-inflammatory activity carrageenan paw edema ED50 NSAID comparator

Diuretic Efficacy of the 4‑t‑Butyl‑6‑iodo Congener vs. Furosemide in Rat and Dog Models

MK‑447 at oral doses of 0.1–10 mg/kg (0.32–32 μmol/kg) was more effective than furosemide at the same or higher doses in increasing the urinary excretion of Na⁺, K⁺, and Cl⁻ in both rats and dogs [1]. Additionally, unlike furosemide and hydrochlorothiazide, MK‑447 lowered arterial pressure in spontaneously hypertensive rats and renal hypertensive dogs following single oral doses; other diuretics require repeated administration to achieve blood‑pressure reduction in these models [1].

diuretic potency electrolyte excretion furosemide salidiuretic

Ion‑Transport Inhibitory Potency of the Active O‑Sulfo Metabolite vs. Furosemide and Xipamide

The O‑sulfo metabolite of MK‑447 was identified as a very potent inhibitor of the [Na⁺,K⁺,Cl⁻] cotransport system with an IC50 of 1.6 ± 0.5 × 10⁻⁶ M, and a moderate inhibitor of the [Cl⁻/HCO₃⁻] exchanger with an IC50 of 6 ± 3 × 10⁻⁵ M, placing its potency intermediate between xipamide and furosemide on the anion exchanger [1]. This metabolite‑mediated mechanism distinguishes the 6‑iodo‑2‑aminomethylphenol series from directly active loop diuretics and underscores the requirement for the 6‑iodo‑4‑alkyl pharmacophore for metabolic bioactivation.

ion transport inhibition Na⁺‑K⁺‑Cl⁻ cotransport Cl⁻/HCO₃⁻ exchange IC50

Pharmacokinetic Benchmark: Oral Absorption and Peak Plasma Exposure of the 4‑t‑Butyl‑6‑iodo Congener

Radiolabeled MK‑447‑(¹⁴C) was well absorbed following oral administration across three species: peak plasma radioactivity levels were attained 1–2 h after dosing at 2 mg/kg in rats and dogs, and at 25 mg in man [1]. This reproducible PK profile demonstrates that the 4‑alkyl‑6‑iodo‑2‑aminomethylphenol scaffold is orally bioavailable, a property that cannot be assumed for the 4‑unsubstituted parent due to the activity cliff at the 4‑position.

pharmacokinetics oral absorption peak plasma concentration metabolism

Highest-Value Application Scenarios for 2-(Aminomethyl)-6-iodophenol Based on Comparative Evidence


SAR Reference Standard for 4‑Position Substitution Requirement

Serve as the essential 4‑H negative control in any structure–activity relationship study of 2‑aminomethyl‑6‑iodophenol derivatives. The evidence that only 4‑alkyl‑6‑halo derivatives exhibit high‑order saluretic/diuretic activity, while the 4‑unsubstituted parent is inactive [1], makes this compound an indispensable baseline for quantifying the contribution of 4‑position substitution to pharmacological output.

Halogen‑Specificity Probe and Synthetic Intermediate for 6‑Iodo Retention

Use as the starting scaffold in halogen‑retentive synthetic pathways where the 6‑iodo group must be preserved. The patent‑documented finding that replacement of 6‑iodo with fluoro, chloro, or bromo ablates intrinsic antihypertensive activity [1] establishes 2‑(aminomethyl)‑6‑iodophenol as the mandatory iodo‑bearing intermediate for any medicinal chemistry campaign targeting the intrinsic antihypertensive mechanism within this chemotype.

Prodrug Bioactivation Studies: O‑Sulfation and Ion‑Transport Pharmacology

Employ the 6‑iodo‑2‑aminomethylphenol core as a substrate for metabolic O‑sulfation studies aimed at generating active ion‑transport inhibitors. The demonstrated inactivity of the parent compound on [Na⁺,K⁺,Cl⁻] cotransport and [Cl⁻/HCO₃⁻] exchange, contrasted with the potent activity of the O‑sulfo metabolite (IC50 = 1.6 × 10⁻⁶ M) [1], positions the unsubstituted scaffold as a clean background for systematic investigation of bioactivation requirements.

Anti‑Inflammatory Drug‑Discovery Scaffold with Benchmarked In‑Vivo Potency

Utilize as the core template for synthesizing 4‑alkyl‑substituted analogs with quantitatively benchmarked anti‑inflammatory activity. The defined ED50 values for MK‑447 (17.3 mg/kg) vs. indomethacin (2.73 mg/kg) and phenylbutazone (27.7 mg/kg) in the rat paw edema model [1] provide precise potency benchmarks against which newly synthesized derivatives of the 2‑(aminomethyl)‑6‑iodophenol scaffold can be compared.

Quote Request

Request a Quote for 2-(Aminomethyl)-6-iodophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.